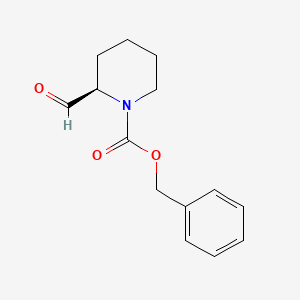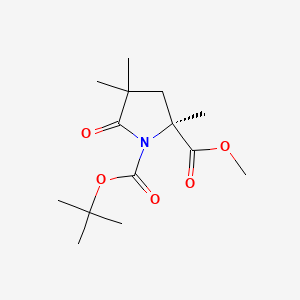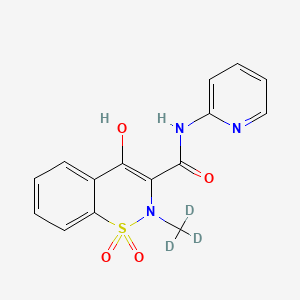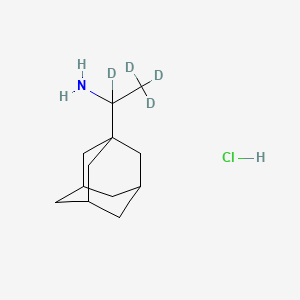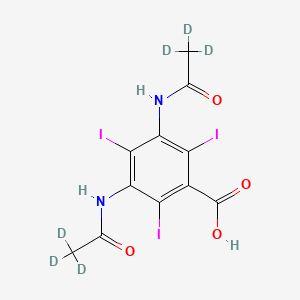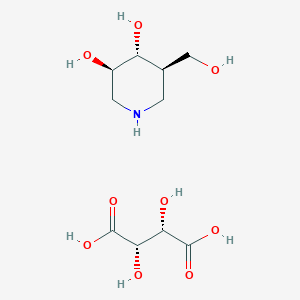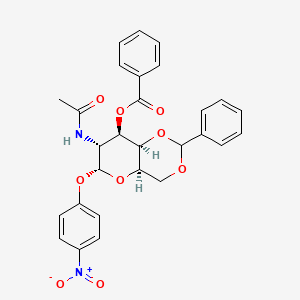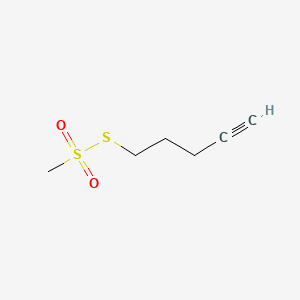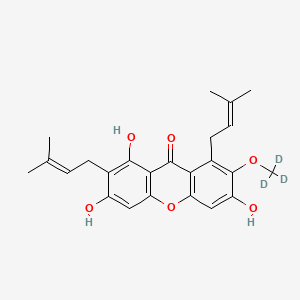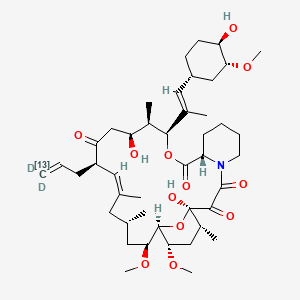
2-(4'-Acetyl-2-fluoro-biphenyl-4-yl)propionic Acid-d3 Methyl Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4’-Acetyl-2-fluoro-biphenyl-4-yl)propionic Acid-d3 Methyl Ester is a specialty chemical compound used primarily in proteomics research. It is an intermediate for the synthesis of the metabolite of Flurbiprofen, an anti-inflammatory agent used as an analgesic . The molecular formula of this compound is C18H14D3FO3, and it has a molecular weight of 303.34 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4’-Acetyl-2-fluoro-biphenyl-4-yl)propionic Acid-d3 Methyl Ester typically involves multiple steps, starting with the preparation of the biphenyl core, followed by the introduction of the acetyl and fluoro groups, and finally the esterification process. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to optimize the reaction conditions and improve efficiency. The use of deuterated reagents is crucial in the synthesis to ensure the incorporation of deuterium atoms in the final product.
化学反应分析
Types of Reactions
2-(4’-Acetyl-2-fluoro-biphenyl-4-yl)propionic Acid-d3 Methyl Ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized biphenyl derivatives.
科学研究应用
2-(4’-Acetyl-2-fluoro-biphenyl-4-yl)propionic Acid-d3 Methyl Ester is widely used in scientific research, particularly in the fields of:
Chemistry: As an intermediate in the synthesis of complex organic molecules and as a reference standard in analytical chemistry.
Biology: In studies involving the metabolism of Flurbiprofen and other related compounds.
Medicine: In the development of new anti-inflammatory drugs and in pharmacokinetic studies.
Industry: In the production of specialty chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of 2-(4’-Acetyl-2-fluoro-biphenyl-4-yl)propionic Acid-d3 Methyl Ester involves its role as an intermediate in the synthesis of Flurbiprofen metabolites. Flurbiprofen exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins that mediate inflammation and pain. The deuterated form of the compound may exhibit slightly different pharmacokinetic properties due to the isotope effect, which can influence the rate of metabolic reactions.
相似化合物的比较
Similar Compounds
Flurbiprofen: The parent compound, used as an anti-inflammatory and analgesic agent.
Ibuprofen: Another widely used nonsteroidal anti-inflammatory drug (NSAID) with a similar mechanism of action.
Ketoprofen: A related NSAID with similar therapeutic effects.
Uniqueness
2-(4’-Acetyl-2-fluoro-biphenyl-4-yl)propionic Acid-d3 Methyl Ester is unique due to its deuterated form, which can provide insights into the metabolic pathways and pharmacokinetics of Flurbiprofen. The presence of deuterium atoms can also enhance the stability of the compound and reduce the rate of metabolic degradation, making it a valuable tool in research and drug development.
属性
IUPAC Name |
methyl 2-[4-(4-acetylphenyl)-3-fluorophenyl]-3,3,3-trideuteriopropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FO3/c1-11(18(21)22-3)15-8-9-16(17(19)10-15)14-6-4-13(5-7-14)12(2)20/h4-11H,1-3H3/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSUUVAORLIYLIT-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C2=CC=C(C=C2)C(=O)C)F)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=CC(=C(C=C1)C2=CC=C(C=C2)C(=O)C)F)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
